molecular formula C9H13N3O B1488820 6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 2091714-22-4

6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B1488820
CAS No.: 2091714-22-4
M. Wt: 179.22 g/mol
InChI Key: WMTSLSOFCBLLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurochemistry Applications

Tetrahydrobiopterin (BH4) synthesis involves compounds structurally related to the query and is crucial for neurotransmitter production. BH4 acts as a cofactor in the hydroxylation of aromatic amino acids, essential for synthesizing neurotransmitters like serotonin and dopamine. Deficiencies in this pathway can lead to neurological disorders. For instance, expression analysis of aldo-keto reductases involved in a novel biosynthetic pathway of BH4 highlighted its significance in human and mouse tissues, emphasizing the pathway's role in neurological health and disease (Hirakawa et al., 2009).

Oncology Research

Heterocyclic amines (HCAs), with structural similarities to the query compound, are formed during the cooking of meat and have been studied for their carcinogenic potential. Research into HCAs' metabolism and DNA adduct formation in humans and rodents reveals insights into dietary cancer risks and the mechanisms of carcinogenesis. Such studies are crucial for understanding how everyday exposures contribute to cancer risk and for developing dietary guidelines to reduce this risk (Turteltaub et al., 1999).

Metabolic Studies

Studies on compounds like 3-methylhistidine, an amino acid metabolite, provide insights into muscle protein breakdown and metabolism, particularly in conditions like starvation or muscle wasting diseases. This research is pivotal for understanding metabolic adaptations to different physiological states, such as obesity, anorexia, or aging, and for developing therapeutic strategies for metabolic disorders (Young et al., 1973).

Properties

IUPAC Name

6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12-9(13)5-6-4-7(10)2-3-8(6)11-12/h5,7H,2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTSLSOFCBLLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 3
6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 4
6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 5
6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 6
6-amino-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.